silane CAS No. 56958-33-9](/img/structure/B14614565.png)
[(3-Bromoprop-2-yn-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromoprop-2-yn-1-yl)oxysilane is an organosilicon compound with the molecular formula C6H11BrOSi. This compound is characterized by the presence of a bromine atom attached to a propargyl group, which is further connected to a trimethylsilyl group through an oxygen atom. It is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Bromoprop-2-yn-1-yl)oxysilane can be synthesized through the reaction of propargyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (3-Bromoprop-2-yn-1-yl)oxysilane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromoprop-2-yn-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It participates in cross-coupling reactions like the Hiyama cross-coupling to form carbon-carbon bonds.
Oxidation Reactions: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Tetrahydrofuran, dichloromethane, and other aprotic solvents.
Major Products
Substitution Products: Amines, ethers, and thioethers.
Coupling Products: Conjugated enynes and allenic alcohols.
Oxidation Products: Aldehydes and ketones.
Applications De Recherche Scientifique
(3-Bromoprop-2-yn-1-yl)oxysilane is widely used in scientific research due to its unique reactivity:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds and probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Bromoprop-2-yn-1-yl)oxysilane involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, forming new carbon-heteroatom bonds. The trimethylsilyl group provides stability and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
(3-Bromoprop-2-yn-1-yl)oxysilane is unique due to its combination of a propargyl group and a trimethylsilyl group. Similar compounds include:
Propargyl Bromide: Lacks the trimethylsilyl group, making it less stable and more reactive.
Trimethylsilyl Propargyl Ether: Lacks the bromine atom, limiting its use in substitution reactions.
3-Bromo-1-(trimethylsilyl)-1-propyne: Similar structure but without the oxygen linkage, affecting its reactivity and applications.
This compound’s unique structure allows for a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.
Propriétés
Numéro CAS |
56958-33-9 |
|---|---|
Formule moléculaire |
C6H11BrOSi |
Poids moléculaire |
207.14 g/mol |
Nom IUPAC |
3-bromoprop-2-ynoxy(trimethyl)silane |
InChI |
InChI=1S/C6H11BrOSi/c1-9(2,3)8-6-4-5-7/h6H2,1-3H3 |
Clé InChI |
UXJNTIWECAAHLX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
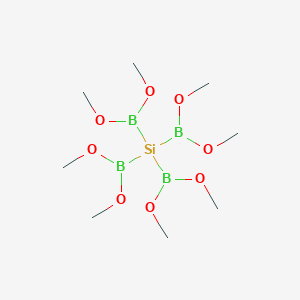
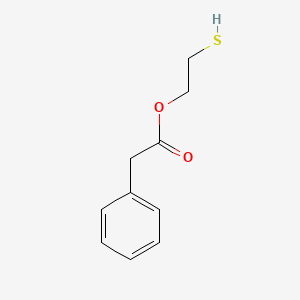
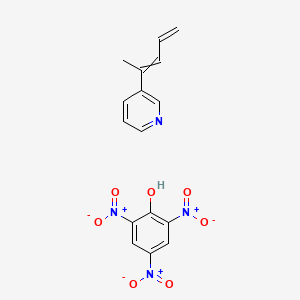
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
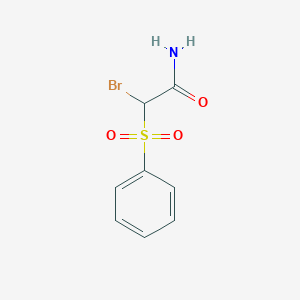
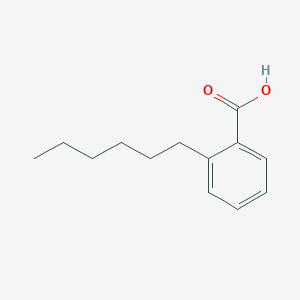
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
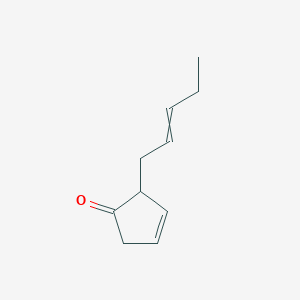
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
